tert-Butyl 3-Ethylpiperazine-1-carboxylate

Medicinal Chemistry Physicochemical Properties ADME/PK Prediction

tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS 438049-35-5), also known as N-Boc-3-ethylpiperazine, is a protected piperazine derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol. This compound is a racemic mixture of a 3-ethyl substituted piperazine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 438049-35-5
Cat. No. B153255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-Ethylpiperazine-1-carboxylate
CAS438049-35-5
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
InChIKeyDXJOJUNLMJMJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS 438049-35-5): A Protected 3-Ethylpiperazine Scaffold for CNS-Focused Medicinal Chemistry and Asymmetric Synthesis


tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS 438049-35-5), also known as N-Boc-3-ethylpiperazine, is a protected piperazine derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol [1]. This compound is a racemic mixture of a 3-ethyl substituted piperazine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the 1-position . The compound is a colorless to light yellow liquid at room temperature and is a foundational building block in the synthesis of more complex organic molecules, particularly those targeting the central nervous system (CNS) and other receptor families, due to its utility in enhancing the potency and selectivity of final drug candidates .

Why 3-Ethylpiperazine Scaffold Selection Requires Precise Protection: A Case for tert-Butyl 3-Ethylpiperazine-1-carboxylate Over Simple Analogs


Substituting tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438049-35-5) with a structurally similar piperazine building block without rigorous justification is a high-risk procurement decision. The compound's specific value is not merely as a piperazine, but as a precisely functionalized intermediate. The ethyl group at the 3-position introduces a specific steric and electronic environment that is critical for downstream structure-activity relationships (SAR) in drug discovery programs targeting receptors like CXCR3 or 5-HT1A [1] [2]. The Boc protecting group at the 1-position enables selective, orthogonal chemistry, preventing unwanted side reactions at the secondary amine during subsequent synthetic steps . An unprotected 3-ethylpiperazine, or one with a different protecting group (e.g., Cbz, Fmoc), would have a different reactivity profile, solubility, and stability, and would lead to a different set of final compounds . Furthermore, as a racemate, this specific CAS number provides a defined entry point for chiral resolution into its enantiomers (R and S), which have distinct CAS numbers (438050-08-9 and 928025-56-3, respectively) and are crucial for asymmetric synthesis . The combined physicochemical properties, including a predicted boiling point of 286.7±15.0 °C, density of 0.981±0.06 g/cm³, and a predicted pKa of 8.52±0.40, dictate its handling and reaction conditions, which differ from methyl or aryl analogs . Substitution without verifying these specific properties would compromise synthetic route fidelity and biological target engagement.

Quantitative Differentiation: How tert-Butyl 3-Ethylpiperazine-1-carboxylate Compares to Its Closest Analogs


Comparative Physicochemical Profile: 3-Ethyl vs. 3-Methyl Substitution on Boc-Protected Piperazine

The 3-ethyl substitution in tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438049-35-5) provides a distinct physicochemical signature compared to its 3-methyl analog (1-Boc-3-methylpiperazine, CAS 164323-85-5). The target compound exhibits a predicted XLogP3-AA value of 1.4, indicating moderately higher lipophilicity than the 3-methyl analog (predicted XLogP3-AA 0.9 for 1-Boc-3-methylpiperazine) [1] [2]. This difference in lipophilicity, coupled with a higher topological polar surface area (TPSA) of 41.6 Ų compared to the methyl analog's 32.3 Ų, suggests the ethyl derivative will exhibit a different balance of membrane permeability and aqueous solubility, directly impacting its behavior in biological assays and formulation development [1].

Medicinal Chemistry Physicochemical Properties ADME/PK Prediction

Synthetic Efficiency and Yield in Preparing Enantiopure 3-Substituted Piperazines

While tert-butyl 3-ethylpiperazine-1-carboxylate itself is a racemic mixture, it serves as a critical starting material for accessing enantiopure 3-ethylpiperazines. Recent methodological advancements demonstrate that enantiopure 3-substituted piperazines can be synthesized from readily available N-protected α-amino acids in good overall yields of 83–92% [1]. This is a significant improvement over older, less efficient routes for synthesizing optically pure N-Boc-3-arylpiperazines, which have been reported to proceed in only up to 45% overall yield [2]. The ability to obtain the target compound in high yield and purity is a key differentiator for scale-up and cost-effective manufacturing of chiral intermediates.

Asymmetric Synthesis Process Chemistry Synthetic Yield

Thermal and Acid/Base Stability Profile Compared to Unprotected Piperazines

The presence of the Boc protecting group confers specific stability and handling characteristics to tert-butyl 3-ethylpiperazine-1-carboxylate. The compound is reported to be stable under normal conditions but sensitive to strong acids and bases, which is characteristic of Boc-protected amines . Its predicted boiling point is 286.7±15.0 °C, which is significantly higher than that of unprotected 3-ethylpiperazine (predicted boiling point ~173 °C) . This higher boiling point and the stability under inert atmosphere at 2-8 °C provides a defined and manageable handling window for chemical synthesis, unlike the more volatile and reactive unprotected amine .

Chemical Stability Process Safety Storage Conditions

Procurement-Driven Applications for tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS 438049-35-5)


Medicinal Chemistry: Building Block for CNS-Targeted Drug Discovery

The compound is a key intermediate for synthesizing libraries of novel CNS-active agents. Its 3-ethyl substitution pattern is specifically validated in high-affinity ligands for the CXCR3 chemokine receptor (e.g., the antagonist VUF11211, which contains a 3-ethylpiperazine moiety and exhibits a Kd of 0.65 nM) [1]. Furthermore, the ethyl group on the piperazine ring is a recurring motif in 5-HT1A receptor ligands, making this compound a direct precursor for exploring new antidepressants and anxiolytics [2]. The computed physicochemical profile (XLogP3-AA = 1.4, TPSA = 41.6 Ų) supports its use in designing molecules with favorable blood-brain barrier penetration [3].

Asymmetric Synthesis: A Scalable Entry Point for Chiral Piperazine Intermediates

As a racemic mixture, tert-butyl 3-ethylpiperazine-1-carboxylate is the starting material for preparing its individual enantiomers, (R)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438050-08-9) and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 928025-56-3). These chiral building blocks are essential for asymmetric catalysis and the synthesis of enantiopure drug substances. The ability to produce these chiral intermediates in high overall yield (83–92%) from related N-protected amino acids makes the racemic precursor a cost-effective and scalable procurement choice for chiral pool synthesis [4].

Pharmaceutical Process Chemistry: A Stable Intermediate for Multi-Step Synthesis

The compound's stability profile is advantageous for multi-step synthetic routes. Its high predicted boiling point (286.7±15.0 °C) and defined storage conditions (2-8°C under inert atmosphere) make it a robust, non-volatile intermediate suitable for large-scale reactor use . The Boc protecting group allows for selective deprotection under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine for further functionalization, enabling complex molecule assembly without compromising the integrity of other sensitive functional groups .

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